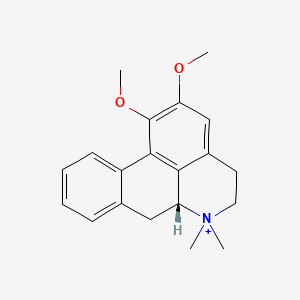
N-メチルヌシフェリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Methylnuciferine is an aporphine alkaloid derived from the lotus plant (Nelumbo nucifera). It is known for its diverse biological activities and has been studied for its potential therapeutic applications. The compound is characterized by its molecular formula C20H24NO2+ and a molecular weight of 310.42 g/mol .
科学的研究の応用
Chemistry: Used as a reference compound in analytical chemistry for the study of alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
N-Methylnuciferine exerts its effects through multiple molecular targets and pathways. It has been shown to interact with neurotransmitter receptors, modulate enzyme activities, and influence cellular signaling pathways. For example, it can inhibit the production of nitric oxide in microglial cells, thereby reducing inflammation .
Similar Compounds:
Nuciferine: A precursor to N-Methylnuciferine, known for its similar biological activities.
N-Nornuciferine: Another alkaloid from the lotus plant with comparable properties.
Uniqueness: N-Methylnuciferine is unique due to its methylated structure, which enhances its stability and bioavailability compared to its non-methylated counterparts. This modification also influences its interaction with biological targets, making it a valuable compound for therapeutic research .
Safety and Hazards
生化学分析
Biochemical Properties
N-Methylnuciferine interacts with various enzymes and proteins in biochemical reactions. It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . These interactions suggest that N-Methylnuciferine may play a role in managing oxidative stress and regulating carbohydrate metabolism.
Cellular Effects
At the cellular level, N-Methylnuciferine influences various processes. For instance, it has been shown to reduce nitric oxide production in BV-2 microglia when applied at a concentration of 20 µM . This suggests that N-Methylnuciferine may modulate cell signaling pathways and influence cellular metabolism.
Molecular Mechanism
N-Methylnuciferine exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, its ability to inhibit α-glucosidase and α-amylase suggests that it may interfere with carbohydrate metabolism at the molecular level .
Metabolic Pathways
N-Methylnuciferine is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase and α-amylase, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: N-Methylnuciferine can be synthesized through various chemical reactions. One common method involves the methylation of nuciferine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dichloromethane .
Industrial Production Methods: Industrial production of N-Methylnuciferine often involves the extraction of nuciferine from the lotus plant, followed by chemical modification. The extraction process includes solvent extraction and chromatographic purification to isolate nuciferine, which is then methylated to produce N-Methylnuciferine .
化学反応の分析
Types of Reactions: N-Methylnuciferine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: N-Methylnuciferine can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-Methylnuciferine oxide.
Reduction: Formation of reduced N-Methylnuciferine derivatives.
Substitution: Formation of substituted N-Methylnuciferine compounds.
特性
IUPAC Name |
(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAZXBJMATEKS-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase?
A1: This study reports, for the first time, the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase. [] While the specific inhibitory concentrations (IC50 values) were not provided in the abstract, the research suggests that N-Methylnuciferine, along with dicentrinone, exhibits potential as an antidiabetic compound due to its enzymatic inhibition properties. Further research is needed to fully characterize the potency and mechanism of action of N-Methylnuciferine against these enzymes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




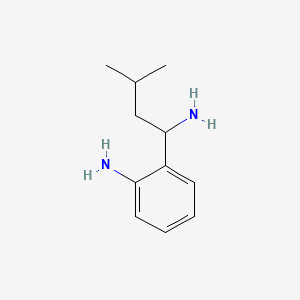
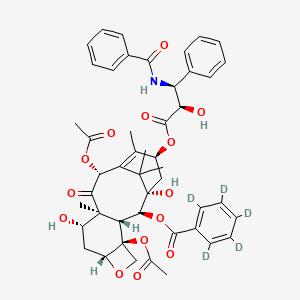
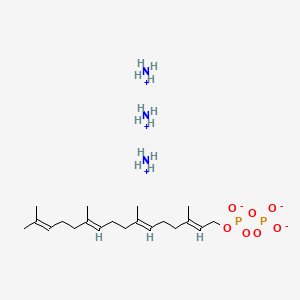
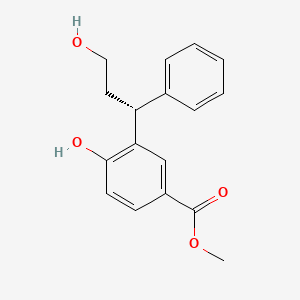
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)
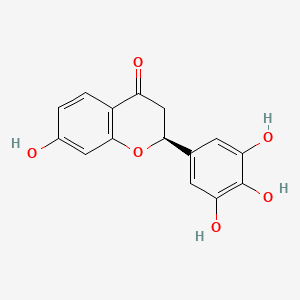
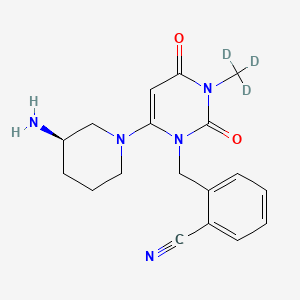
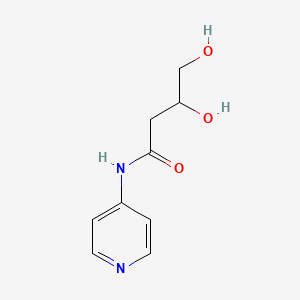
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)